Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is not explicitly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate appears as a colorless to pale yellow liquid or solid. It is soluble in water and stable .Aplicaciones Científicas De Investigación

Corrosion Inhibition : Ethanaminium derivatives have been explored for their effectiveness in inhibiting corrosion. For example, certain cationic surfactants like N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)ethanaminium chloride have been found to decrease the corrosion rate of mild steel in acidic medium due to their adsorption on the metal surface (Aiad et al., 2016).

Polymorphism in Pharmaceuticals : The compound has been identified in the study of polymorphs in pharmaceuticals. For instance, a monoclinic polymorph of isoxsuprine hydrochloride, which includes a similar ethanaminium structure, has been reported, highlighting its significance in understanding drug properties (Yathirajan et al., 2004).

Phase Equilibria with CO2 and Deep Eutectic Solvents : The compound's derivatives, like 2-hydroxy-N,N,N-trimethyl-ethanaminium chloride, have been used to study the phase equilibria of CO2 and deep eutectic solvents. This research provides essential data for processes like phenol extraction and regeneration of quaternary ammonium salts (Ji et al., 2016).

Catalysis in Organic Synthesis : Certain derivatives are utilized as catalysts in organic synthesis. For example, Poly[N-(2-aminoethyl)acrylamido]trimethyl ammonium chloride resin has been developed as a new polymeric phase-transfer catalyst, enhancing the efficiency of reactions like the synthesis of azidohydrins from epoxides (Tamami & Mahdavi, 2001).

Synthesis of Complexes with Metal Salts : Ethanaminium derivatives have been involved in synthesizing complexes with metal salts. These complexes have been characterized and studied for their potential applications in various fields, including antibacterial and antifungal activity (Salah et al., 2014).

Rheological Properties in Polymer Research : The compound and its derivatives have been utilized in studying the rheological properties of polymers. For instance, a study on betaine-type hydrophobically associating polyacrylamides, including ethanaminium derivatives, demonstrated their potential in enhancing the performance of self-diverting acid solutions in petroleum applications (Tian, Quan, & Huang, 2020).

Nanofiltration Membrane Development : Ethanaminium derivatives have been used in fabricating nanofiltration membranes. The addition of specific monomers, including ethanaminium derivatives, has resulted in membranes with improved permeability and separation efficiency (Zhang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

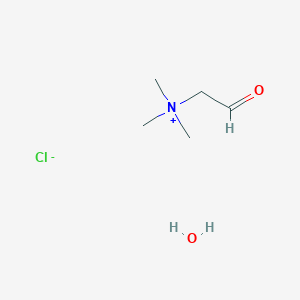

trimethyl(2-oxoethyl)azanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO.ClH.H2O/c1-6(2,3)4-5-7;;/h5H,4H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJYZPZGJNVVHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00757840 | |

| Record name | N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00757840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate | |

CAS RN |

92397-80-3 | |

| Record name | N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00757840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)

![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)

![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)